molecular formula C14H14O2 B3194348 o-(Benzyloxy)anisole CAS No. 835-79-0

o-(Benzyloxy)anisole

Cat. No.: B3194348
CAS No.: 835-79-0
M. Wt: 214.26 g/mol
InChI Key: MNELLQACUSWKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-(Benzyloxy)anisole (IUPAC: 2-(benzyloxy)-1-methoxybenzene) is a substituted anisole derivative featuring a benzyloxy group (-OCH₂C₆H₅) in the ortho position relative to the methoxy group (-OCH₃) on the benzene ring. This compound combines the electronic and steric effects of both substituents, influencing its physicochemical properties and reactivity. The benzyloxy group enhances hydrophobicity (logP ~3.5 estimated) compared to anisole (logP 2.10) , and its ortho substitution likely reduces symmetry, affecting melting points and phase transitions .

Properties

CAS No.

835-79-0

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-methoxy-2-phenylmethoxybenzene

InChI

InChI=1S/C14H14O2/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

MNELLQACUSWKSP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=CC=C2

Other CAS No.

835-79-0

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of o-(Benzyloxy)anisole and Analogs

Compound Substituent(s) Position(s) Key Properties/Effects Reference
This compound -OCH₃, -OCH₂C₆H₅ Ortho High hydrophobicity; steric hindrance may reduce reactivity at adjacent sites. Inferred
Anisole -OCH₃ - logP 2.10; soluble in organic solvents; activates benzene ring for electrophilic substitution.
o-Nitroanisole -OCH₃, -NO₂ Ortho Electron-withdrawing nitro group deactivates ring; mutagenic properties noted.
o-Anisidine -OCH₃, -NH₂ Ortho Basic amino group; used in dye synthesis; potential carcinogenicity.
Benzisoxazole Heterocyclic (O, N-containing) - Bioactive; used in anti-inflammatory and neuroleptic drug synthesis.
Physicochemical Properties
  • Hydrophobicity: The benzyloxy group in this compound increases logP compared to anisole (logP 2.10 vs. estimated ~3.5), aligning with trends in benzyloxy-substituted acids (e.g., 10-(benzyloxy)-10-oxodecanoic acid) .
  • Melting Points : Ortho-substituted anisoles (e.g., o-nitroanisole) often exhibit lower melting points than para isomers due to reduced symmetry. For example, o-nitroanisole melts at ~10°C, while p-nitroanisole melts at ~54°C .
  • Phase Behavior : Terminal benzyloxy groups in liquid crystals (e.g., compounds In in ) induce smectic phases at higher temperatures compared to thioether or trifluoromethyl analogs, suggesting similar bulky substituents in this compound may influence mesophase stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.